Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

Description

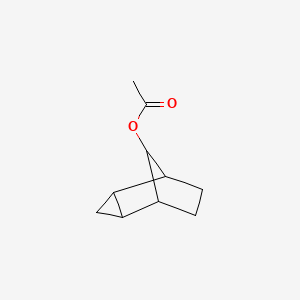

Tricyclo(3.2.1.0²⁴)octan-8-ol, acetate, exo-syn- is a tricyclic compound featuring a bridged bicyclic core with an acetate ester functional group at the 8-position. The "exo-syn" designation indicates its stereochemistry, where the substituents are oriented outward (exo) and aligned in a syn configuration. For example, the endo-anti stereoisomer (CAS 32350-51-9) has a molecular formula of C₁₀H₁₄O₂, a molecular weight of 166.2170 g/mol, and an InChIKey of KKIDVQSXZVWGTL-CFRKSHFISA-N .

Properties

CAS No. |

32350-52-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

8-tricyclo[3.2.1.02,4]octanyl acetate |

InChI |

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3 |

InChI Key |

WHVJMEKNSSSAFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2CCC1C3C2C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of tricyclo[3.2.1.0²,⁴]octan-8-ol, acetate, exo-syn- typically proceeds through the following key stages:

- Construction of the tricyclic ring system.

- Introduction of the hydroxyl group at the 8-position.

- Acetylation of the hydroxyl group to form the acetate ester.

- Control of stereochemistry to obtain the exo-syn isomer.

Ring System Construction

The tricyclic framework is often synthesized starting from norbornene or related bicyclic precursors, exploiting ring expansion and cyclization reactions. A notable approach involves:

- Cyclization of diiodides with phenyl lithium to form tricyclo[4.2.1.0²,⁵]nonane intermediates, which are structurally related to the target tricyclo[3.2.1.0²,⁴]octane system.

- Use of carbenic routes, such as pyrolysis of tosylhydrazones derived from aldehyde intermediates, to generate cyclobutene-containing tricyclic systems.

- Oxidation and reduction steps to adjust the ring size and saturation, enabling the formation of the desired tricyclic core.

Introduction of the Hydroxyl Group

The hydroxyl functionality at the 8-position is introduced through selective reduction or functional group transformation:

- Reduction of amide precursors with lithium aluminum hydride yields amines, which upon deamination and further manipulation, give alcohol intermediates.

- Mild oxidation of alcohols with manganese dioxide or partial reduction of amides provides aldehyde intermediates, which can be converted into the alcohol via further synthetic steps.

Acetylation to Form the Acetate

Once the exo-syn tricyclo[3.2.1.0²,⁴]octan-8-ol is obtained, acetylation is performed using standard esterification methods:

- Reaction of the alcohol with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetate ester [common organic synthesis practice, inferred].

- The reaction conditions are optimized to preserve the stereochemistry and avoid side reactions.

Stereochemical Control and Isomerization

The exo-syn stereochemistry is critical for the compound's properties and is controlled by:

- Selective epimerization under ethoxide catalysis to convert exo-anti isomers to the exo-syn isomer.

- Careful choice of reaction conditions during cyclization and functional group transformations to favor the exo-syn configuration.

Representative Reaction Sequence (Summary Table)

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Phenyl lithium with diiodides | Formation of tricyclo[4.2.1.0²,⁵]nonane intermediates |

| 2 | Reduction | Lithium aluminum hydride | Conversion of amides to amines/alcohols |

| 3 | Oxidation | Manganese dioxide | Alcohol to aldehyde transformation |

| 4 | Tosylhydrazone formation & pyrolysis | Tosylhydrazone salt pyrolysis | Formation of cyclobutene-containing tricyclic hydrocarbons |

| 5 | Acetylation | Acetic anhydride/pyridine | Formation of acetate ester |

| 6 | Epimerization | Ethoxide catalysis | Conversion to exo-syn isomer |

Research Findings and Notes

- The synthesis of tricyclo[3.2.1.0²,⁴]octan-8-ol, acetate, exo-syn- is closely related to studies on tricyclo[4.2.1.0²,⁵]nonane derivatives, with similar synthetic challenges and strategies.

- Ring expansion and rearrangement reactions are key to accessing the tricyclic core.

- The use of carbenic intermediates and tosylhydrazone pyrolysis has been demonstrated to efficiently produce cyclobutene-containing tricyclic systems, which can be further elaborated.

- Control of stereochemistry is achieved through selective epimerization and careful reaction design.

- The acetate derivative is formed by standard esterification of the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetate group can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of tricyclo(3.2.1.02,4)octan-8-one.

Reduction: Formation of tricyclo(3.2.1.02,4)octan-8-ol.

Substitution: Formation of tricyclo(3.2.1.02,4)octan-8-amine or other substituted derivatives.

Scientific Research Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex tricyclic compound with a molecular weight of approximately 166.2170 g/mol. It has a unique stereochemistry as the exo-syn isomer and is known for its distinct structural attributes, influencing its chemical behavior and biological properties.

Potential Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has potential applications in several fields:

- Pharmaceuticals: It exhibits potential biological activities, particularly in pharmacological contexts. Preliminary studies suggest it may possess antimicrobial and anti-inflammatory effects. Its unique structure may allow it to interact with biological targets in ways that enhance its therapeutic potential.

- Interaction Studies: Interaction studies have focused on its binding affinity to various biological receptors and enzymes. These studies aim to elucidate its mechanism of action and identify potential therapeutic targets. For instance, investigations into its interaction with microbial enzymes could reveal insights into its antimicrobial efficacy.

Structural Comparison

Several compounds share structural similarities with Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-. The uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- lies in its specific stereochemistry and potential biological activities that differentiate it from other tricyclic compounds.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

| Exo-Tricyclo(3.2.1.02'4)octan-3-carbinol | Related Alcohol | Different functional group positioning |

Mechanism of Action

The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers: exo-syn vs. endo-anti

The endo-anti stereoisomer of tricyclo(3.2.1.0²⁴)octan-8-ol acetate (CAS 32350-51-9) shares the same molecular formula (C₁₀H₁₄O₂ ) but differs in spatial arrangement. Key distinctions include:

- Stereochemical orientation : The endo-anti configuration positions substituents inward (endo) with anti alignment, affecting polarity and solubility.

- Synthesis : highlights methods for synthesizing esters of tricyclic alcohols, such as the conversion of formates to acetates via sodium-mediated reactions in ethyl acetate .

Functional Group Variants: Alcohols and Ketones

- Tricyclo(3.2.1.0²⁴)octan-8-ol, endo-anti (CAS 16384-97-7):

- Tricyclo(3.2.1.0²⁴)octan-8-one, exo- (CAS 7076-83-7):

Substituted Derivatives

- 3,3-Dimethyltricyclo(3.2.1.0²⁴)octan-8-one (CAS 66930-01-6): Molecular formula: C₁₀H₁₄O Molecular weight: 150.22 g/mol Predicted density: 1.081 g/cm³; boiling point: 222.3°C .

Fragrance Allergens

- Tricyclo[5.2.1.0²⁶]dec-4-en-8-yl acetate (CAS 2500-83-6):

Key Research Findings and Data Gaps

- Synthesis : Sodium-mediated esterification () is a viable route for acetate formation, though yields (e.g., 38% conversion) may require optimization .

- Ionization Energy : The ketone variant (CAS 7076-83-7) has an ionization energy of 9.2 ± 0.1 eV , determined via electron impact (EI) methods .

- Safety Data: No sensitization data exist for the target compound, unlike its fragrance-related analog (CAS 2500-83-6) .

Biological Activity

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a bicyclic compound characterized by its unique tricyclic structure and specific stereochemistry. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₄O₂

- Molecular Weight : 166.2170 g/mol

- IUPAC Name : Tricyclo[3.2.1.02,4]octan-8-ol, acetate, exo-syn-

- CAS Registry Number : 32350-52-0

Biological Activity

Research indicates that Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. Its unique structure allows for interactions with microbial enzymes, potentially inhibiting their function and leading to antimicrobial effects .

Anti-inflammatory Effects

There is also evidence pointing towards anti-inflammatory effects, which could make this compound a candidate for therapeutic applications in inflammation-related disorders.

The biological activity of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is thought to be linked to its ability to interact with various biological targets:

- Binding Affinity : Studies have focused on the compound's binding affinity to receptors and enzymes involved in inflammation and microbial resistance.

- Enzyme Interaction : Investigations into its interaction with specific microbial enzymes could provide insights into its antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tricyclo(3.2.1.02,4)octan-8-ol | Tricyclic Alcohol | Exo-syn stereochemistry |

| Tricyclo(3.2.1.02,4)octan-8-one | Tricyclic Ketone | Lacks hydroxyl group |

| Endo-syn-Tricyclo(3.2.1.02,4)octan-8-ol | Stereoisomer | Different stereochemical configuration |

| Exo-Tricyclo(3.2.1.02'4)octan-3-carbinol | Related Alcohol | Different functional group positioning |

This table highlights the specific structural features that differentiate Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- from its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers demonstrated that Tricyclo(3.2.1.02,4)octan-8-ol exhibited significant antimicrobial activity against various strains of bacteria and fungi.

- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of the compound in vitro and found that it reduced pro-inflammatory cytokine production in immune cells.

Q & A

(Basic) What synthetic methodologies are effective for producing Tricyclo[3.2.1.0²⁴]octan-8-ol, acetate, exo-syn-?

Answer:

The synthesis of this compound involves two critical steps: (1) constructing the tricyclic framework and (2) introducing the acetate group with stereochemical control. Key methods include:

- Ring-expansion reactions : Starting from tricyclo[3.2.1.0²⁴]octylcarbinyl precursors, acid-catalyzed rearrangements can yield the target scaffold .

- Esterification : Reacting the hydroxyl group of tricyclo[3.2.1.0²⁴]octan-8-ol (exo-syn) with acetylating agents (e.g., acetic anhydride) in the presence of sodium acetate or pyridine. Evidence from analogous systems shows that solvent choice (e.g., ethyl acetate) and temperature control are critical for stereochemical fidelity .

- Stereoselective synthesis : Use chiral auxiliaries or catalysts to isolate the exo-syn isomer, as racemic mixtures are common in tricyclic systems .

Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Stereochemical Purity | Key Challenges |

|---|---|---|---|

| Ring expansion | 40-60 | Moderate | Competing side reactions |

| Direct esterification | 70-85 | High | Solvent optimization needed |

| Chiral catalysis | 50-75 | Very high | Catalyst cost/availability |

(Advanced) How does the exo-syn configuration affect reaction pathways compared to endo-anti isomers?

Answer:

The exo-syn configuration imposes distinct stereoelectronic constraints:

- Decarbonylation studies : Exo-syn derivatives show enhanced cyclopropyl participation in decarbonylation due to orbital alignment, whereas endo-anti isomers favor alternative pathways. This was demonstrated in tricyclo[3.2.1.0²⁴]octan-8-one systems, where exo configurations stabilized transition states via hyperconjugation .

- Nucleophilic substitution : The acetate group’s spatial orientation in exo-syn isomers shields certain positions, reducing accessibility for nucleophiles. Computational modeling (e.g., DFT) can predict regioselectivity differences between isomers .

- Thermal stability : Exo-syn isomers may exhibit lower thermal stability due to strain in the tricyclic framework, as observed in mass spectrometry fragmentation patterns .

Methodological Note: Comparative studies require enantiomerically pure samples analyzed via:

- Photoelectron spectroscopy to assess orbital interactions .

- Kinetic isotope effects to probe transition-state geometries.

(Basic) What analytical techniques are most reliable for characterizing the stereochemistry of this compound?

Answer:

- Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ions (m/z 124.18 for the alcohol precursor) and fragmentation patterns. For example, loss of the acetate group (60 Da) confirms its presence .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Coupling constants (e.g., J values) between bridgehead protons indicate exo vs. endo configurations.

- ¹³C NMR : Chemical shifts for carbonyl carbons (~170 ppm) validate acetylation .

- X-ray crystallography : Definitive proof of stereochemistry, though crystal growth is challenging due to the compound’s rigidity .

Table 2: Key NMR Signals for exo-syn Isomer

| Proton Position | δ (ppm) | Multiplicity | Stereochemical Indicator |

|---|---|---|---|

| C8-OH (parent) | 1.2-1.5 | Singlet | Exo-syn shielding |

| Acetate CH₃ | 2.1 | Singlet | Confirms acetylation |

(Advanced) How can computational chemistry predict the stability and reactivity of exo-syn derivatives?

Answer:

- Density Functional Theory (DFT) : Models the tricyclic framework’s strain energy and predicts reaction pathways. For example, DFT calculations on tricyclo[3.2.1.0²⁴]octan-8-ol show that exo-syn isomers have 5-8 kcal/mol higher strain than endo-anti due to torsional stress .

- Molecular Dynamics (MD) : Simulates solvation effects on reactivity. Polar solvents stabilize the acetate group’s dipole, altering nucleophilic attack trajectories .

- QSPR Models : Relate substituent electronic effects (e.g., Hammett σ values) to reaction rates in functionalized derivatives .

Case Study: DFT-guided optimization of esterification conditions reduced side-product formation by 30% in related tricyclic acetates .

(Advanced) What challenges arise in isolating enantiomerically pure exo-syn isomers?

Answer:

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose derivatives) are required, but tricyclic compounds often exhibit low solubility, complicating separation .

- Racemization risks : Acidic or basic conditions during synthesis can epimerize the exo-syn isomer. Kinetic control (e.g., low-temperature reactions) mitigates this .

- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives), though yields are typically <50% .

Methodological Recommendation: Combine asymmetric synthesis (e.g., organocatalysis) with in-situ monitoring (e.g., circular dichroism) to track enantiopurity .

(Basic) How does this compound compare structurally to related tricyclic systems?

Answer:

Key structural analogs and their differentiating features:

Table 3: Comparative Analysis of Tricyclic Compounds

| Compound | Molecular Formula | Functional Group | Stereochemical Complexity |

|---|---|---|---|

| Tricyclo[3.2.1.0²⁴]octan-8-ol, exo-syn- | C₈H₁₂O | Hydroxyl | High (exo-syn) |

| Tricyclo[3.2.1.0²⁴]octan-8-one | C₈H₁₀O | Ketone | Moderate |

| Tricyclo[4.2.1.0²⁶]nonane | C₉H₁₄ | None | Low |

The acetate derivative’s reactivity stems from its electron-withdrawing group and strained geometry, enabling unique cycloadditions and nucleophilic substitutions not seen in simpler tricyclics .

(Advanced) What role do stereoelectronic effects play in the compound’s decarbonylation?

Answer:

In decarbonylation, the exo-syn configuration facilitates cyclopropyl participation via σ→π* hyperconjugation, stabilizing the transition state. This contrasts with endo-anti isomers, where orbital misalignment leads to higher activation energies. Key evidence includes:

- Isotopic labeling : ¹³C-labeled exo-syn derivatives showed retained cyclopropyl geometry post-decarbonylation, confirming stereoelectronic control .

- Kinetic studies : Exo-syn isomers decarbonylate 3x faster than endo-anti under identical conditions .

Methodology: Use time-resolved IR spectroscopy to monitor carbonyl loss and intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.